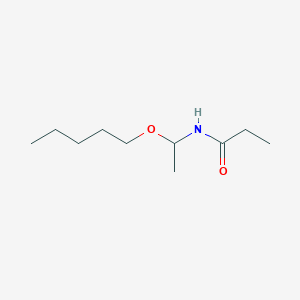

N-(1-pentoxyethyl)propanamide

Description

Propanamide derivatives are a class of organic compounds characterized by a propanamide backbone (CH₃CH₂CONH-) with varying substituents on the nitrogen atom. These compounds exhibit diverse chemical and pharmacological properties, making them valuable in pharmaceuticals, materials science, and agrochemicals.

Properties

CAS No. |

133492-61-2 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

N-(1-pentoxyethyl)propanamide |

InChI |

InChI=1S/C10H21NO2/c1-4-6-7-8-13-9(3)11-10(12)5-2/h9H,4-8H2,1-3H3,(H,11,12) |

InChI Key |

RDLWVPHQCMWOGZ-UHFFFAOYSA-N |

SMILES |

CCCCCOC(C)NC(=O)CC |

Canonical SMILES |

CCCCCOC(C)NC(=O)CC |

Synonyms |

Propanamide, N-[1-(pentyloxy)ethyl]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparison :

NSAID-Conjugated Propanamides

Propanamides derived from non-steroidal anti-inflammatory drugs (NSAIDs) demonstrate dual activity:

- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: A naproxen-tryptamine conjugate synthesized via amide bond formation.

Comparison with Other NSAID Derivatives :

Enzyme-Inhibiting Propanamides

Propanamides designed for acetylcholinesterase (AChE) inhibition include:

Activity Data :

| Compound | Target Enzyme | Application | Source |

|---|---|---|---|

| ZINC72065926 | Acetylcholinesterase | Alzheimer’s therapy |

Thioamide and Nitro-Substituted Propanamides

- 2-(4-Methoxybenzenethio)propanamide : Synthesized via nucleophilic substitution of 2-chloropropanamide with 4-methoxybenzenethiol. Thioamide groups enhance metal-binding capacity, relevant in catalysis .

- 2-Cyano-N-methyl-N-(4-nitrophenyl)propanamide: Features cyano and nitro groups, which may influence electronic properties and stability .

Physical Properties :

| Compound | Melting Point (°C) | Notable Features | Source |

|---|---|---|---|

| Citrate-capped LCMO-propanamide | Not explicitly stated | New material formation |

Research Implications and Gaps

Substituent-Driven Activity : Alkoxy groups (e.g., pentoxyethyl) may enhance solubility or bioavailability compared to aryl or piperidine substituents in opioids.

Synthetic Flexibility : Propanamides are amenable to diverse synthetic routes, including amide coupling (e.g., naproxen-tryptamine) and nucleophilic substitution (e.g., thioamides) .

Pharmacological Potential: Substitutions on the propanamide nitrogen dictate target specificity, as seen in opioid receptor binding versus enzyme inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.